molecular formula C21H25N3O3S B11479888 3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11479888
M. Wt: 399.5 g/mol
InChI Key: XTBGOADDZLTHAP-UHFFFAOYSA-N
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Description

3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is usually carried out under acidic or basic conditions, often requiring a catalyst like p-toluenesulfonic acid or sodium ethoxide.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination. Common reagents include ammonia or primary amines, and reducing agents like sodium borohydride.

    Attachment of the 3,4-Diethoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, using a suitable aryl halide and a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-b]pyridine core or the ethoxy groups. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present. Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings. Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid, sulfur trioxide in chloroform.

Major Products

    Oxidation: Formation of sulfoxides, sulfones, or quinones.

    Reduction: Formation of amines, alcohols, or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it may have applications in drug discovery, particularly in the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects may be mediated through the inhibition or activation of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the diethoxy groups could enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-4-26-16-9-7-14(12-17(16)27-5-2)10-11-23-20(25)19-18(22)15-8-6-13(3)24-21(15)28-19/h6-9,12H,4-5,10-11,22H2,1-3H3,(H,23,25)

InChI Key

XTBGOADDZLTHAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C)N)OCC

Origin of Product

United States

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